B1191565 AMP423

AMP423

カタログ番号 B1191565
InChIキー:
注意: 研究専用です。人間または獣医用ではありません。
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

AMP423 is a naphthyl derivative of 2-cyanoaziridine-1-carboxamide with structural similarity to the pro-oxidant anti-tumor agent imexon. AMP423 was active in SCID mice bearing 8226/S myeloma and SU-DHL-6 B-cell lymphoma tumors, with a median tumor growth delay (T-C) of 21 days (P = 0.0002) and 5 days (P = 0.004), respectively, and a median tumor growth inhibition (T/C) of 33.3% (P = 0.03) and 82% (P = 0.01), respectively. In non-tumor-bearing mice, AMP423 was not myelosuppressive. Mechanistic studies show that AMP423/'s mode of cell death is a mixture of necrosis and apoptosis, with generation of reactive oxygen species, inhibition of protein synthesis, and a decrease in reduced sulfhydryl levels, but no alkylation of nucleophiles. Unlike its structural analog imexon, which causes cell cycle arrest in G(2)/M, AMP423 induces the accumulation of cells in S-phase. AMP423 has pro-oxidant effects similar to imexon, has greater cytotoxic potency in vitro, and has anti-tumor activity in hematologic tumors in vivo.

科学的研究の応用

Anti-Tumor Activity and Mechanism

AMP423 has been studied for its anti-tumor properties, particularly in relation to various human cancer cell lines. It demonstrates a significant cytotoxic potency across a wide range of these cell lines. Key insights include:

  • AMP423 shows greater cytotoxic potency in vitro compared to its structural analog imexon, with a notable impact on hematologic tumors in vivo.
  • Unlike imexon, which causes cell cycle arrest in G2/M, AMP423 induces accumulation of cells in S-phase.
  • It has pro-oxidant effects similar to imexon and is not myelosuppressive in non-tumor-bearing mice. The mode of cell death induced by AMP423 is a mix of necrosis and apoptosis, characterized by the generation of reactive oxygen species, inhibition of protein synthesis, and a decrease in reduced sulfhydryl levels (Dorr et al., 2012).

Novel Cyanoaziridine Derivative

AMP423 is identified as a novel cyanoaziridine derivative, showing cytotoxic potency against various cancer cell types. This is due to its lipophilic naphthyl moiety, which allows for greater cell uptake. Notably, AMP423 does not exhibit cross-resistance in certain drug-resistant myeloma cell lines (Dorr et al., 2011).

Role in Pharmacologic Action of Metformin

AMP423, particularly its variants, has been linked to the pharmacological action of metformin. The study suggests that variants of AMP423 may modulate the action of metformin and catecholamines, indicating a potential role in therapeutic interventions for diabetes and related metabolic disorders (Chen et al., 2010).

Application in Antimicrobial Peptide Discovery

AMP423 has applications in the discovery of antimicrobial peptides (AMPs). A specific methodology involving AMP423 has been demonstrated for constructing and screening a library of plantaricin-423 mutants, leading to the identification of novel variants with enhanced antimicrobial activities. This showcases the utility of AMP423 in advancing the field of antimicrobial research (Guralp et al., 2013).

特性

製品名

AMP423

外観

Solid powder

同義語

AMP423; NONE

製品の起源

United States

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。